
Travocort
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Travocort, also known as this compound, is a useful research compound. Its molecular formula is C45H51Cl4F2N3O9 and its molecular weight is 957.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
- Dermatomycoses : Travocort is effective in treating superficial fungal infections, particularly those caused by species such as Epidermophyton, Microsporum, and Trichophyton. Clinical studies have shown that this compound provides a more rapid onset of action compared to monotherapy with isoconazole alone, leading to faster relief from symptoms such as itching and inflammation .
- Erythrasma : A common skin condition characterized by brownish patches, often found in skin folds. A case study highlighted successful treatment of erythrasma in a 13-year-old athlete using this compound over five days, resulting in complete resolution without side effects .
- Inflammatory Dermatoses : this compound is recommended for conditions where inflammation accompanies fungal infections, such as tinea cruris (jock itch) and tinea corporis (ringworm). Its dual action helps manage both the fungal infection and the inflammatory response effectively .
Efficacy and Safety
Clinical trials have demonstrated that this compound not only enhances the therapeutic benefits but also improves the mycological cure rate during the initial treatment phase compared to using antifungal agents alone. The combination therapy has been shown to be well-tolerated with minimal systemic absorption, reducing the risk of side effects typically associated with systemic corticosteroids .
Case Studies
Study/Case | Condition Treated | Results | Duration |
---|---|---|---|
Malagoli Piergiorgio Study | Erythrasma | Complete remission of lesions; high compliance reported | 5 days |
Comparative Study | Inflammatory Dermatomycoses | Faster relief of symptoms; improved overall therapeutic benefits | 2 weeks |
TRAMPLIN Study | Local Skin Mycosis | Evaluated efficacy and safety; showed significant improvement in symptoms | Ongoing |
Propiedades
Número CAS |
78940-01-9 |
---|---|
Fórmula molecular |
C45H51Cl4F2N3O9 |
Peso molecular |
957.7 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate;nitric acid |
InChI |
InChI=1S/C27H36F2O5.C18H14Cl4N2O.HNO3/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;1-8,11,18H,9-10H2;(H,2,3,4)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;;/m1../s1 |
Clave InChI |
UPINRYVXYNYCOF-UESYANRNSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
SMILES isomérico |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
SMILES canónico |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Sinónimos |
Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6alpha,11beta,16alpha)-, mixt. with 1-(2-(2,4-dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazole mononitrate Travocort |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.